Sulfaquinoxaline
Overview
Description
Sulfaquinoxaline is a synthetic sulfonamide compound primarily used in veterinary medicine. It is known for its effectiveness in treating coccidiosis, a parasitic disease affecting the intestinal tracts of animals such as poultry, cattle, and sheep . The chemical formula of this compound is C₁₄H₁₂N₄O₂S, and it is characterized by its light yellow to brownish-yellow crystalline powder form .
Mechanism of Action
Target of Action
Sulfaquinoxaline is a veterinary medicine primarily used to treat coccidiosis in cattle and sheep . The primary target of this compound is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins in microorganisms .
Mode of Action
This compound inhibits the function of dihydrofolate synthetase, thereby disrupting the synthesis of nucleic acids and proteins in microorganisms . This inhibition hampers the growth and proliferation of the microorganisms, effectively treating the infection.
Biochemical Pathways
It is known that the drug interferes with the synthesis of nucleic acids and proteins, which are vital for the growth and survival of microorganisms
Pharmacokinetics
A study has reported the pharmacokinetics of this compound in new zealand white rabbits after individual doses of 50 mg/kg were administered intravenously .
Result of Action
The inhibition of dihydrofolate synthetase by this compound results in the disruption of nucleic acid and protein synthesis in microorganisms . This leads to the effective treatment of coccidiosis in cattle and sheep .
Action Environment
This compound has been detected in various environmental compartments such as surface water, groundwater, soils, and sediments . Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as Suwannee River fulvic acid, can inhibit the degradation of this compound . Additionally, the drug’s reactivity during chlorination and UV irradiations, which are two processes mainly used in water treatment plants, has been evaluated .
Biochemical Analysis
Biochemical Properties
Sulfaquinoxaline interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins in microorganisms, thus its inhibition by this compound can lead to the prevention of bacterial growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of nucleic acids and proteins, which are essential for cell growth and replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the prevention of bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. Specifically, this compound inhibits the enzyme dihydrofolate synthetase, which is involved in the synthesis of nucleic acids and proteins . This inhibition disrupts the normal cellular processes, leading to the prevention of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the degradation of this compound is slower during photolysis compared to chlorination . Moreover, the presence of biochar in soil can effectively mitigate the mobility of this compound, reducing its environmental impact .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, treated animals must consume enough medicated water to provide a necessary dosage of approximately 10 to 45 mg/lb/day in chickens and 3.5 to 55 mg/lb/day in turkeys and 6 mg/lb/day in cattle and calves . Prolonged administration of this compound at higher doses may result in depressed feed or water intake, deposition of this compound crystals in the kidney, and interference with normal blood clotting .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as NAT, CAT, DHP, and NAD, which are involved in its degradation . The degradation of this compound can lead to the formation of various byproducts through processes such as hydrolysis, hydroxylation, N rearrangement, and sulfur reduction .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The presence of biochar in soil can effectively mitigate the mobility of this compound, reducing its environmental impact . This suggests that this compound can interact with transporters or binding proteins, affecting its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfaquinoxaline can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then packaged and stored in well-closed containers, protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Sulfaquinoxaline undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly involving its sulfonamide group.
Common Reagents and Conditions:
Oxidation: Ferrous ion-activated peroxymonosulfate is commonly used for oxidation reactions.
Substitution: Reagents like sodium nitrite and 2-naphthol are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonamide bond cleavage products and aniline moiety oxidation products.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sulfaquinoxaline has a wide range of applications in scientific research:
Veterinary Medicine: It is extensively used to treat coccidiosis in poultry and livestock.
Environmental Science: Research on the degradation of this compound in water treatment processes, such as chlorination and UV irradiation, is ongoing.
Analytical Chemistry: this compound is used as a standard in chromatographic methods for detecting sulfonamide residues in food products.
Biotechnology: The development of DNA aptamers for the detection of this compound in food safety inspections.
Comparison with Similar Compounds
- Sulfadiazine
- Sulfapyridine
- Sulfamethazine
Comparison: Sulfaquinoxaline is unique among sulfonamides due to its high anticoccidial potential and its specific action against the second schizont stage of coccidia . While other sulfonamides like Sulfadiazine and Sulfamethazine also inhibit dihydropteroate synthetase, this compound’s effectiveness in veterinary applications, particularly in poultry, sets it apart .
Properties
IUPAC Name |
4-amino-N-quinoxalin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZLNPMOSADWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042424 | |
Record name | Sulfaquinoxaline | |
Source | EPA DSSTox | |
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Molecular Weight |
300.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Sulfaquinoxaline | |
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Record name | Sulfaquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |
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Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4), Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/, Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions., In water, 7.5 mg/L at pH 7 / room temp/ | |
Record name | SID26665745 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFAQUINOXALINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Bacteriostatic. Sulfonamides interfere with the biosynthesis of folic acid in bacterial cells; they compete with paraaminobenzoic acid (PABA) for incorporation in the folic acid molecule. By replacing the PABA molecule and preventing the folic acid formation required for DNA synthesis, the sulfonamides prevent multiplication of the bacterial cell. Susceptible organisms must synthesize their own folic acid; mammalian cells use preformed folic acid and, therefore, are not susceptible. Cells that produce excess PABA or environments with PABA, such as necrotic tissues, allow for resistance by competition with the sulfonamide. /Sulfonamides/, Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/ | |
Record name | SULFAQUINOXALINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |
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Color/Form |
Minute crystals | |
CAS No. |
59-40-5 | |
Record name | Sulfaquinoxaline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=59-40-5 | |
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Record name | Benzenesulfonamide, 4-amino-N-2-quinoxalinyl- | |
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Record name | Sulfaquinoxaline | |
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Record name | Sulfaquinoxaline | |
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Record name | SULFAQUINOXALINE | |
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Record name | SULFAQUINOXALINE | |
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Record name | Sulfaquinoxaline | |
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Melting Point |
247.5 °C, 247 - 248 °C | |
Record name | SULFAQUINOXALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfaquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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